2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
The interest in pyrazole derivatives, including compounds like 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, arises from their diverse chemical properties and potential applications in various fields such as materials science and pharmaceuticals. These compounds are recognized for their structural uniqueness, which allows for a wide range of chemical reactions and modifications, leading to new substances with specific physical and chemical properties.
Synthesis Analysis
Synthetic approaches to pyrazole derivatives often involve multicomponent reactions, showcasing the flexibility in forming these compounds. For instance, a one-pot, four-component condensation method has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, emphasizing the efficiency and environmental friendliness of the synthesis process (Xiao, Lei, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical behavior and potential applications. X-ray diffraction analysis has been employed to determine the crystal structures of these compounds, providing valuable insights into their molecular configurations and the stability of their tautomeric forms (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, including cyclizations and acylation processes. The reactivity can be influenced by the presence of substituents, as demonstrated in studies exploring divergent cyclizations of pyrazole acetic acids with different electrophiles, leading to a range of heterocyclic products (Smyth et al., 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structures, are directly related to their molecular structure. Detailed characterization using NMR, IR spectroscopy, and HRMS analyses supports the identification and understanding of these properties, as well as the stability and reactivity of the compounds (Li-qun Shen et al., 2012).
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Pharmaceutical Industry
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Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
- Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Protodeboronation of Pinacol Boronic Esters
- Summary of Application : Protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
- Methods of Application : The protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
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Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : Trifluoromethyl-containing compounds are used in the synthesis of active ingredients in pharmaceuticals .
- Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
- Results or Outcomes : Several trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Formal Anti-Markovnikov Alkene Hydromethylation
- Summary of Application : Protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
- Methods of Application : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Future Directions
properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)11-12(4)3-6(13)14/h2H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHQAIFXLJIFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344349 | |
Record name | [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
345637-71-0 | |
Record name | (5-Methyl-3-trifluoromethylpyrazol-1-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345637-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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